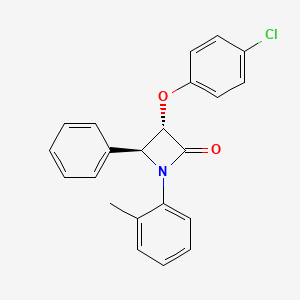![molecular formula C16H24O4 B14405242 2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane CAS No. 88017-32-7](/img/structure/B14405242.png)
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane is an organic compound that belongs to the class of ethers and epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a phenoxy group substituted with a dimethylpropoxyethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane typically involves the reaction of 4-(2-(2,2-dimethylpropoxy)ethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
2-({4-[2-(2-Isopropoxyethoxy)phenoxy]methyl}oxirane): Similar structure with an isopropoxy group instead of a dimethylpropoxy group.
1,2-Epoxyethane (Ethylene oxide): A simpler oxirane compound with significant industrial applications.
Tetrahydrofuran (THF): A cyclic ether with similar reactivity but a different ring size.
Uniqueness
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties
Properties
CAS No. |
88017-32-7 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2-[[4-[2-(2,2-dimethylpropoxy)ethoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H24O4/c1-16(2,3)12-17-8-9-18-13-4-6-14(7-5-13)19-10-15-11-20-15/h4-7,15H,8-12H2,1-3H3 |
InChI Key |
BYATYYWTBBNEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COCCOC1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


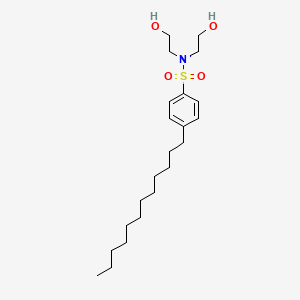
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
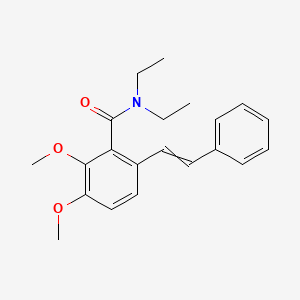
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
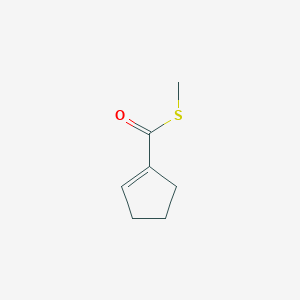
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)

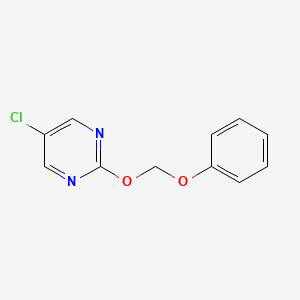
![({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride](/img/structure/B14405211.png)
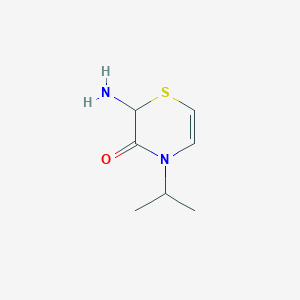

![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)
